

FA-Leu-Gly-Pro-Ala-OH TFA chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FA-Leu-Gly-Pro-Ala-OH TFA

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An In-depth Technical Guide to **FA-Leu-Gly-Pro-Ala-OH TFA**

For Researchers, Scientists, and Drug Development Professionals

Introduction

FA-Leu-Gly-Pro-Ala-OH, commonly abbreviated as FALGPA, is a synthetic peptide renowned for its application as a chromogenic substrate for collagenase enzymes.[1][2][3] The "FA" designation refers to the N-terminal chromophore group, N-(3-[2-Furyl]acryloyl), which is essential for its function in colorimetric assays.[1][2] The trifluoroacetate (TFA) salt form is a common result of the purification process via high-performance liquid chromatography (HPLC). [4]

This pentapeptide's specific sequence, Leu-Gly-Pro-Ala, is designed to be selectively recognized and cleaved by collagenases at the Leucine-Glycine bond.[1][2] This cleavage event liberates the N-terminal furanacryloyl group, leading to a detectable change in absorbance, which allows for the quantification of enzyme activity.[1] Its selectivity makes it a valuable tool for studying the activity of collagenases while distinguishing it from other proteases like trypsin and elastase.[1][2] This guide provides a comprehensive overview of its chemical properties, relevant experimental protocols, and its mechanism as an enzymatic substrate.

Chemical and Physical Properties

The fundamental properties of FA-Leu-Gly-Pro-Ala-OH are summarized below. These values pertain to the peptide itself; the TFA salt form will have a higher molecular weight.

Property	Value	Source(s)
Full Chemical Name	N-[3-(2-furanyl)-1-oxo-2-propen-1-yl]-L-leucylglycyl-L-prolyl-L-alanine	[1]
Synonyms	FALGPA, 2-Furanacryloyl-Leu-Gly-Pro-Ala-OH	[1][3]
CAS Number	78832-65-2	[3][5][6]
Molecular Formula	C ₂₃ H ₃₂ N ₄ O ₇	[3][5][6]
Molecular Weight	476.52 g/mol	[3][5][7]
Appearance	White solid powder	[5][6]
Purity	≥95% to ≥99% (via HPLC)	[1][6][8]
Storage Temperature	-20°C for long-term stability	[1][3][5]
Stability	Stable for ≥ 4 years when stored at -20°C	[1]

Solubility

The solubility of FALGPA is a critical factor for its use in biochemical assays. The compound is readily soluble in organic solvents and has limited solubility in aqueous buffers.

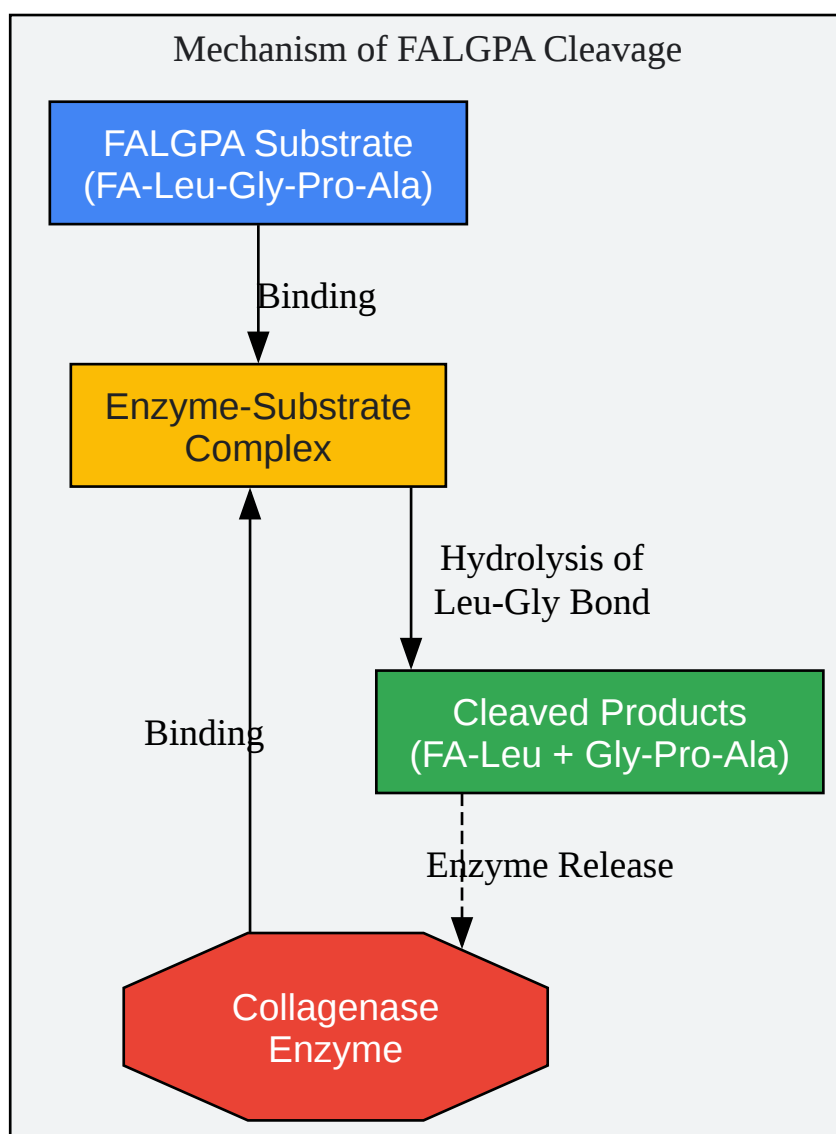
Solvent	Solubility	Source(s)
DMSO	≥ 2.5 mg/mL (5.25 mM); 30 mg/mL	[1][5]
DMF	30 mg/mL	[1]
Ethanol	30 mg/mL	[1]
PBS (pH 7.2)	Slightly soluble	[1]
10% DMSO in Corn Oil	≥ 2.5 mg/mL (5.25 mM)	[5]

Note: For aqueous solutions, it is common to first dissolve the peptide in a minimal amount of a solvent like DMSO before diluting with the aqueous buffer.^[5]

Mechanism of Action: Collagenase Substrate

FALGPA is specifically designed as a substrate for collagenase activity assays. The mechanism is straightforward and relies on the enzymatic cleavage of a specific peptide bond.

- **Binding:** Collagenase recognizes and binds to the Leu-Gly-Pro-Ala sequence of the peptide.
- **Cleavage:** The enzyme catalyzes the hydrolysis of the peptide bond between the Leucine (Leu) and Glycine (Gly) residues.^{[1][2]}
- **Detection:** This cleavage releases the N-terminal N-(3-[2-Furyl]acryloyl)-Leucine fragment. The separation of the chromophore from the rest of the peptide results in a change in its spectrophotometric properties, which can be measured as a decrease in absorbance at wavelengths between 324 nm and 345 nm.^{[1][2][3]} The rate of this absorbance change is directly proportional to the collagenase activity.



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Caption: Enzymatic cleavage of FALGPA by collagenase.

Experimental Protocols

General Protocol for Collagenase Activity Assay

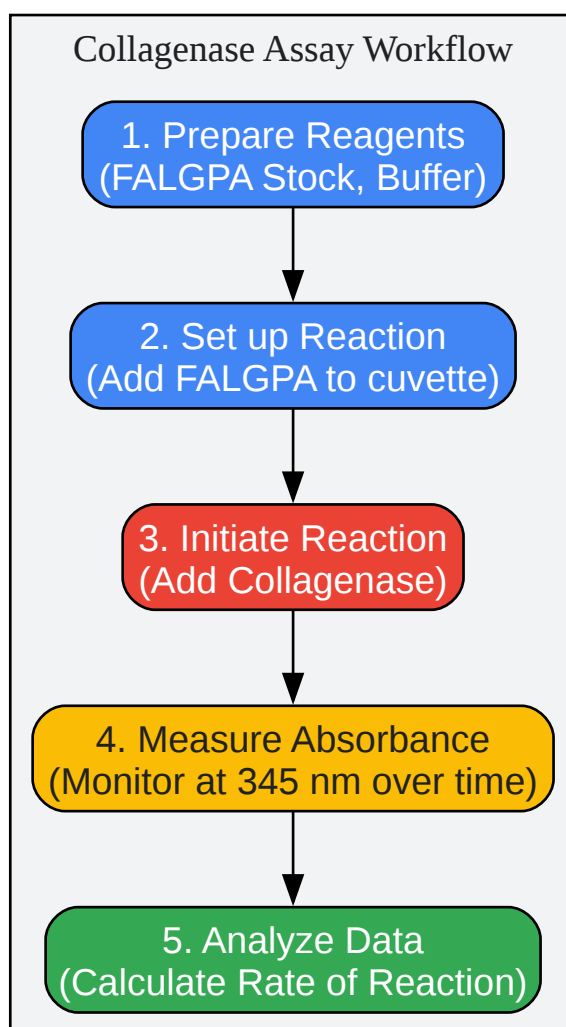
This protocol describes a continuous spectrophotometric rate determination assay using FALGPA to measure collagenase activity.[3]

Materials:

- FALGPA (**FA-Leu-Gly-Pro-Ala-OH TFA**)
- Collagenase enzyme (e.g., from *Clostridium histolyticum*)
- Assay Buffer (e.g., 50 mM Tricine, 10 mM CaCl₂, 200 mM NaCl, pH 7.5)
- DMSO
- UV/Vis Spectrophotometer capable of reading at 345 nm
- Cuvettes or 96-well UV-transparent plate

Methodology:

- Prepare FALGPA Stock Solution: Dissolve FALGPA in DMSO to a concentration of 10-30 mg/mL. This serves as the stock solution.
- Prepare Working Solution: Dilute the FALGPA stock solution with the Assay Buffer to a final concentration suitable for the assay (e.g., 0.2 mM). The final DMSO concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
- Enzyme Preparation: Prepare serial dilutions of the collagenase enzyme in the Assay Buffer to determine the optimal concentration.
- Assay Execution: a. Add the FALGPA working solution to a cuvette or well. b. Place the cuvette/plate in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C). c. Initiate the reaction by adding a small volume of the diluted collagenase enzyme. Mix quickly but gently. d. Immediately begin monitoring the decrease in absorbance at 345 nm over time (e.g., every 30 seconds for 5-10 minutes).
- Data Analysis: a. Calculate the rate of reaction ($\Delta\text{Abs}/\text{min}$) from the linear portion of the absorbance vs. time curve. b. Use the molar extinction coefficient for the cleavage of FALGPA to convert the rate into molar units (e.g., $\mu\text{mol}/\text{min}$), which represents the enzyme activity.



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Caption: Workflow for a typical FALGPA-based collagenase assay.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

While a specific synthesis protocol for FALGPA is not publicly available, it can be synthesized using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This is a generalized methodology.

Materials:

- Rink Amide or Wang resin

- Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Leu-OH)
- Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)
- Deprotection solution: 20% piperidine in DMF
- N-(3-[2-Furyl]acryloyl) group for N-terminal capping
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
- DMF, DCM (solvents)
- Diethyl ether (for precipitation)

Methodology:

- Resin Preparation: Start with a suitable resin (e.g., Fmoc-Ala-Wang resin).
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound alanine using 20% piperidine in DMF.
- Amino Acid Coupling: Activate the next amino acid (Fmoc-Pro-OH) with a coupling reagent and base, then add it to the resin to form the peptide bond. Wash thoroughly.
- Repeat Cycle: Repeat the deprotection and coupling steps for Fmoc-Gly-OH and then Fmoc-Leu-OH.
- N-Terminal Capping: After coupling the final amino acid (Leucine) and performing the final Fmoc deprotection, cap the N-terminus by coupling N-(3-[2-Furyl]acryloyl) succinimidyl ester.
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.
- Lyophilization: Lyophilize the purified fractions to obtain the final peptide as a TFA salt.

Applications in Research and Development

FALGPA is a cornerstone tool in several research areas:

- **Enzyme Kinetics:** Used to determine key kinetic parameters (K_m , V_{max}) of various collagenases.
- **Inhibitor Screening:** Serves as the substrate in high-throughput screening assays to identify and characterize potential inhibitors of collagenase, which is relevant for therapeutic areas like arthritis, fibrosis, and cancer metastasis.[1]
- **Quality Control:** Employed in the quality control of purified enzyme preparations to quantify enzymatic activity and purity.
- **Biotechnology:** Used to detect collagenolytic activity in microbial cultures or recombinant protein expression systems.[6]

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- To cite this document: BenchChem. [FA-Leu-Gly-Pro-Ala-OH TFA chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575602#fa-leu-gly-pro-ala-oh-tfa-chemical-properties]

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